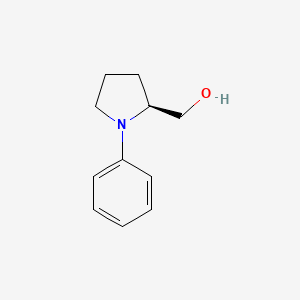

(S)-(1-phenylpyrrolidin-2-yl)methanol

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

[(2S)-1-phenylpyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C11H15NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1 |

InChI Key |

BBHDCQQORNDJQW-NSHDSACASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=CC=C2)CO |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

(S)-(1-phenylpyrrolidin-2-yl)methanol: A Technical Guide

This technical guide details the chemical structure, synthesis, and applications of (S)-(1-phenylpyrrolidin-2-yl)methanol (also known as

Executive Summary

(S)-(1-phenylpyrrolidin-2-yl)methanol is a chiral 1,2-amino alcohol derived from L-proline. Its structure features a rigid pyrrolidine ring with a hydroxymethyl group at the C2 position (retaining the S-configuration of L-proline) and a phenyl group attached to the nitrogen atom. This specific substitution pattern modulates the basicity of the nitrogen and creates a defined steric environment, making it highly effective for enantioselective transformations.[1]

| Property | Data |

| IUPAC Name | (S)-(1-phenylpyrrolidin-2-yl)methanol |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 177.25 g/mol |

| Chirality | (S)-enantiomer (derived from L-proline) |

| Key Function | Chiral ligand, Organocatalyst precursor |

Chemical Structure & Analysis

Structural Features

The molecule's efficacy arises from the interplay between its rigid backbone and its functional groups:

-

Pyrrolidine Ring: Provides a conformationally restricted framework that minimizes entropic penalties during catalysis.

-

N-Phenyl Group: Reduces the Lewis basicity of the nitrogen lone pair (via resonance delocalization into the phenyl ring) compared to

-alkyl prolinols. This electronic tuning is crucial for modulating metal binding affinity. -

C2-Hydroxymethyl Group: Acts as a hydrogen-bond donor or a hemi-labile coordination site for metals (e.g., Zn, Cu, B).

Stereochemistry

The (S)-configuration at the C2 position dictates the facial selectivity in asymmetric reactions. In organozinc additions, for example, the specific spatial arrangement of the phenyl and hydroxymethyl groups forces the nucleophile to attack from the Re- or Si-face of the aldehyde, leading to high enantiomeric excess (ee).

Synthesis Protocols

Two primary routes exist for synthesizing (S)-(1-phenylpyrrolidin-2-yl)methanol: Palladium-catalyzed C-N coupling (Buchwald-Hartwig) and Copper-catalyzed coupling (Ullmann-type) . The Pd-catalyzed route is generally preferred for higher yields and milder conditions.

Protocol A: Buchwald-Hartwig N-Arylation (Recommended)

This protocol couples L-prolinol with bromobenzene using a Palladium catalyst.

Reagents:

-

L-Prolinol (1.0 equiv)[2]

-

Bromobenzene (1.2 equiv)

-

Pd(OAc)

(1-2 mol%) -

Ligand: BINAP or XPhos (2-4 mol%)

-

Base: NaO

Bu or Cs -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Catalyst Pre-formation: Add Pd(OAc)

, the phosphine ligand (e.g., BINAP), and the base (NaO -

Substrate Addition: Add anhydrous toluene via syringe, followed by bromobenzene and L-prolinol.

-

Reaction: Heat the mixture to 80–100 °C for 12–24 hours. Monitor consumption of L-prolinol by TLC (eluent: EtOAc/Hexane).

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a viscous pale-yellow oil or low-melting solid.

Protocol B: Copper-Catalyzed Ullmann Coupling (Alternative)

A cost-effective alternative using Copper(I) Iodide.

Reagents:

-

L-Prolinol (1.0 equiv)[2]

-

Iodobenzene (1.2 equiv)

-

CuI (10 mol%)

-

Ligand: L-Proline (20 mol%) or ethylene glycol (2 equiv)

-

Base: K

CO -

Solvent: DMSO or DMF

Methodology:

-

Combine CuI, L-proline (ligand), and K

CO -

Add DMSO, L-prolinol, and iodobenzene.

-

Heat to 90 °C for 24 hours.

-

Partition between water and EtOAc. Extract the aqueous layer 3x with EtOAc.

-

Dry organic layers over Na

SO

Applications in Asymmetric Catalysis

Mechanism of Enantioselection

(S)-(1-phenylpyrrolidin-2-yl)methanol acts as a bidentate ligand. In the enantioselective addition of diethylzinc to aldehydes, the nitrogen and oxygen atoms coordinate to the zinc center, forming a rigid 5-membered chelate. This complex binds the aldehyde and the alkyl group, differentiating the prochiral faces of the carbonyl.

Visualization: Synthesis & Catalytic Cycle

The following diagram illustrates the synthesis via Buchwald-Hartwig coupling and the subsequent application in asymmetric organozinc addition.

Caption: Synthesis of (S)-N-phenyl prolinol via Pd-catalysis and its application in enantioselective organozinc addition.

Key Reaction Classes

-

Asymmetric Addition of Organozinc Reagents:

-

Used to synthesize chiral secondary alcohols from aldehydes.

-

Performance: Typically achieves >90% ee for aromatic aldehydes.[3]

-

-

Precursor to Jørgensen-Hayashi Catalysts:

-

The alcohol group is silylated (e.g., with TMSCl or TBSCl) to form bulky diarylprolinol silyl ethers.

-

Note: While the diphenyl derivative is more common for this, the N-phenyl analog provides a distinct steric profile for specific Michael additions.

-

-

Reduction of Ketones:

-

Acts as a chiral modifier in borane reductions (CBS-type mechanism) to generate chiral alcohols.

-

Safety & Handling

-

Hazards: Like many amine derivatives, this compound may be irritating to skin, eyes, and the respiratory system.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or absorption of moisture by the alcohol group.

-

Stability: Generally stable, but prolonged exposure to air can lead to N-oxide formation or discoloration.

References

-

Buchwald-Hartwig Amination Protocol

-

Ullmann-Type Coupling with Amino Acids

- Source: Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Key Nucleophiles." Accounts of Chemical Research, 2008.

- Context: Describes the use of L-proline and derivatives in copper c

-

Application in Organozinc Addition

- Source: Soai, K., et al. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992.

- Context: Reviews chiral amino alcohols, including prolinol deriv

-

General Prolinol Properties (L-Prolinol)

- Source: PubChem Compound Summary for CID 640091.

-

Context: Physical property data for the parent scaffold.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rua.ua.es [rua.ua.es]

- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Difference between N-phenylprolinol and diphenylprolinol

Structural Determinism in Chiral Catalysis: A Comparative Analysis of N-Phenylprolinol and -Diphenylprolinol[1][2]

Executive Summary

In the architecture of chiral scaffolds, the placement of aromatic substituents dictates the functional identity of the molecule. This guide delineates the critical technical distinctions between N-phenylprolinol and

While both share a pyrrolidine core derived from chiral proline, they are functionally orthogonal :

- -Diphenylprolinol retains a nucleophilic secondary amine, making it the "gold standard" for covalent organocatalysis (enamine/iminium activation).[1][2]

-

N-phenylprolinol possesses a deactivated, aniline-like nitrogen, rendering it inert for enamine catalysis but highly effective as a hemilabile ligand backbone in transition metal catalysis.[1][2]

Part 1: Structural & Electronic Architecture

The fundamental difference lies in the Locus of Functionalization —whether the phenyl group modifies the catalytic engine (the nitrogen) or the stereochemical wall (the carbinol carbon).[2]

Comparative Anatomy

| Feature | N-Phenylprolinol | |

| IUPAC Name | (1-Phenylpyrrolidin-2-yl)methanol | (Pyrrolidin-2-yl)diphenylmethanol |

| Substituent Locus | Nitrogen (N1) | Carbinol Carbon (C |

| Nitrogen Class | Tertiary Aniline (Aryl-amine) | Secondary Amine (Alkyl-amine) |

| Electronic State | ||

| Approximate pKa (MH+) | ~4.0 – 5.0 (Low Basicity) | ~10.0 – 11.0 (High Basicity) |

| Primary Application | Ligand Backbone (Metal Catalysis) | Covalent Organocatalyst |

The Electronic Divergence (The "Why")[1][2]

The utility of these molecules is governed by the electronic availability of the nitrogen lone pair.

-

In

-Diphenylprolinol: The nitrogen is unsubstituted (N-H).[1][2] It retains the high basicity and nucleophilicity characteristic of secondary amines. This allows it to attack carbonyls to form enamines or iminium ions , the central mechanism of organocatalysis. The bulky phenyl groups on the adjacent carbon act solely as a "stereochemical wall," shielding one face of the reacting molecule. -

In N-Phenylprolinol: The nitrogen lone pair is delocalized into the phenyl ring (

-conjugation).[1][2] This drastically lowers the HOMO energy, making the nitrogen a poor nucleophile for carbonyl activation. Consequently, N-phenylprolinol cannot function as an effective enamine catalyst.[1][2] Instead, this reduced basicity prevents catalyst poisoning in Lewis Acid-catalyzed reactions, making it an ideal ligand for metals like Zinc or Copper.

Visualization of Structural Logic

Figure 1: Divergent synthetic pathways from L-Proline lead to orthogonal catalytic functionalities.[1][2]

Part 2: Mechanistic Applications[1]

-Diphenylprolinol in Organocatalysis

This molecule (specifically its trimethylsilyl ether derivative, the Jørgensen-Hayashi Catalyst ) is the industry standard for asymmetric Michael additions.[1][2]

Mechanism:

-

Condensation: The nucleophilic secondary amine attacks the aldehyde to form an enamine.

-

Shielding: The two bulky phenyl groups on the carbinol carbon lock the conformation, blocking the Re-face of the enamine.

-

Attack: The electrophile (e.g., nitroalkene) must approach from the open Si-face, inducing high enantioselectivity.[2]

N-Phenylprolinol in Metal Catalysis

N-phenylprolinol serves as a chiral backbone for P,N-ligands (e.g., Phosphino-oxazolines).[1][2] The N-phenyl group prevents the nitrogen from acting as a competitive base, while the oxygen (or phosphine derivative) binds the metal.[1][2]

Key Application: Enantioselective addition of dialkylzinc to aldehydes. The N-phenyl moiety modulates the Lewis acidity of the zinc center without trapping the metal in an inactive complex.[1]

Part 3: Experimental Protocols

Synthesis of (S)- -Diphenylprolinol

A self-validating protocol for the organocatalyst precursor.

Reaction Principle: Double addition of phenyl Grignard reagent to L-proline methyl ester.[1][2] The reaction is self-indicating; the formation of a precipitate often signals the magnesium alkoxide complex.[1]

Reagents:

Step-by-Step Workflow:

-

Preparation: Flame-dry a 500 mL 3-neck flask under Argon. Add (S)-proline methyl ester hydrochloride suspended in THF.[1][2]

-

Grignard Addition: Cool to 0°C. Add PhMgBr dropwise via cannula. Critical Control Point: Maintain internal temperature <10°C to prevent racemization.

-

Reflux: Warm to room temperature, then reflux for 3 hours. The solution will turn brown/cloudy.

-

Quenching: Cool to 0°C. Cautiously add saturated NH4Cl. Safety Note: Exothermic evolution of benzene gas.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[2] Dry over Na2SO4.[2]

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (DCM/MeOH 95:5).

-

Validation:

Catalytic Cycle Visualization (Diphenylprolinol System)

Figure 2: The Jørgensen-Hayashi catalytic cycle.[1][2] The bulky diphenyl group (implied in 'Cat') directs the electrophile attack.[2]

References

-

Jørgensen, K. A. (2005).[2][3][4][5] "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Angewandte Chemie International Edition. [1][2]

-

Hayashi, Y. (2005).[2][3][4][5] "High-Performance Organocatalyst for Direct Asymmetric Aldol Reactions."[1][2][6] Angewandte Chemie. [1][2]

-

Mathre, D. J., et al. (1987). "A Practical Enantioselective Synthesis of α,α-Diaryl-2-pyrrolidinemethanols." The Journal of Organic Chemistry. (Core synthesis protocol).

-

Organic Syntheses. (2015). "(S)-1,1-Diphenylprolinol Trimethylsilyl Ether." Organic Syntheses, Vol 92. [1][2]

Sources

- 1. CAS 22348-32-9: (R)-α,α-Diphenylprolinol | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. S-(-)-Diphenylprolinol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Jørgensen’s Organocatalysts [sigmaaldrich.com]

Introduction: Clarifying Nomenclature and Significance

An In-depth Technical Guide to (S)-α,α-Diphenyl-2-pyrrolidinemethanol

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of (S)-α,α-Diphenyl-2-pyrrolidinemethanol, a pivotal chiral auxiliary and organocatalyst in modern synthetic chemistry. It is crucial to distinguish this compound from the similarly named (S)-1-phenyl-2-pyrrolidinemethanol. The subject of this guide, often referred to as (S)-Diphenylprolinol, features a diphenylmethanol moiety at the second position of the pyrrolidine ring and is the more extensively researched and utilized compound in asymmetric synthesis.

(S)-α,α-Diphenyl-2-pyrrolidinemethanol belongs to the class of proline-derived amino alcohols.[1] Its structure, which combines a rigid pyrrolidine backbone with two phenyl groups, imparts unique steric and electronic properties that are instrumental in facilitating highly enantioselective transformations.[1] This bifunctional organocatalyst has become an indispensable tool for establishing stereocenters with high fidelity, a critical requirement in the synthesis of pharmaceuticals and other biologically active molecules.[2]

The core utility of this compound lies in its ability to act as a precursor to powerful catalysts, most notably in the preparation of oxazaborolidines for the borane-mediated asymmetric reduction of ketones.[3] Its applications, however, extend to a wide array of reactions, positioning it as a versatile building block for drug discovery and fine chemical production.[4]

Physicochemical and Structural Properties

The precise molecular characteristics of (S)-α,α-Diphenyl-2-pyrrolidinemethanol are fundamental to its application. Its molecular formula is C₁₇H₁₉NO, corresponding to a molecular weight of 253.34 g/mol .[5]

| Property | Value | Source(s) |

| Molecular Weight | 253.34 g/mol | [3][4][5][6] |

| CAS Number | 112068-01-6 | [3][4][6] |

| Molecular Formula | C₁₇H₁₉NO | [3][4][5] |

| Appearance | White to beige crystalline powder | [4][7] |

| Melting Point | 77-80 °C | [4][7] |

| Optical Rotation [α]²⁰/D | -67° (c = 3 in chloroform) | [8] |

| IUPAC Name | diphenyl-[(2S)-pyrrolidin-2-yl]methanol | [5][6] |

| Synonyms | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine, α,α-Diphenyl-L-prolinol | [4][8] |

These properties provide the foundational data for its handling, characterization, and deployment in synthetic protocols.

Synthesis and Stereochemical Integrity

The synthesis of enantiopure (S)-α,α-Diphenyl-2-pyrrolidinemethanol is critical to its function as a chiral auxiliary. While various synthetic routes exist, a common and reliable method involves the reaction of an L-proline derivative with a Grignard reagent. The stereochemistry of the final product is dictated by the chiral nature of the starting material, L-proline.

The causality behind this choice is clear: starting with an enantiopure building block like L-proline directly installs the desired (S)-configuration at the C2 position of the pyrrolidine ring, obviating the need for chiral resolution at a later stage.

Caption: Generalized synthetic workflow for (S)-α,α-Diphenyl-2-pyrrolidinemethanol.

Core Applications in Asymmetric Catalysis

(S)-α,α-Diphenyl-2-pyrrolidinemethanol is not merely a chiral molecule; it is a powerful tool for inducing chirality in other molecules. It functions primarily as a precatalyst, reacting in situ with reagents like borane to form the active catalytic species.

Borane-Mediated Asymmetric Reduction of Ketones

A cornerstone application is its use in preparing oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. The compound reacts with a borane source to form a chiral oxazaborolidine.[3] This catalyst then coordinates with both the prochiral ketone and the borane reducing agent, creating a highly organized, chair-like transition state. This steric arrangement forces the hydride to be delivered to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol with high selectivity.

Caption: Catalytic cycle for the CBS reduction of a ketone.

Enantioselective Alkylations

The compound is also highly effective in catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes. Mesoporous SBA-15 silica functionalized with (S)-α,α-Diphenyl-2-pyrrolidinemethanol has been shown to effectively catalyze the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenyl-propanol.[9] The mechanism relies on the formation of a chiral zinc-amino alkoxide complex that directs the approach of the aldehyde, leading to a highly enantioselective alkyl transfer.

Exemplary Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a self-validating system for the reduction of acetophenone, a standard benchmark for evaluating the efficacy of asymmetric reduction catalysts.

Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess.

Methodology:

-

Catalyst Formation (In-Situ):

-

To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add (S)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 eq).

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of borane-dimethyl sulfide complex (BH₃-SMe₂, 1.0 M in THF, 0.1 eq) dropwise.

-

Stir the mixture at room temperature for 1 hour. The formation of the oxazaborolidine catalyst is the reason for this incubation; it ensures the active catalyst is present before the substrate is introduced.

-

-

Reduction Reaction:

-

Cool the catalyst solution to -20°C.

-

In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

-

Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.

-

Separately, add a solution of borane-dimethyl sulfide complex (0.6 eq) to the reaction mixture via syringe pump over 30 minutes. The slow addition maintains a low concentration of the reducing agent, which is crucial for achieving high enantioselectivity.

-

Stir the reaction at -20°C and monitor by Thin Layer Chromatography (TLC) until the acetophenone is consumed.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This step safely neutralizes any excess borane.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 1-phenylethanol.

-

-

Validation System:

-

The enantiomeric excess (ee) of the product must be determined to validate the protocol's success.

-

This is achieved using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and a mobile phase such as a hexane/isopropanol mixture.

-

The ratio of the peak areas for the (S) and (R) enantiomers allows for the precise calculation of the enantiomeric excess.

-

Spectroscopic Characterization and Quality Control

Verifying the identity and purity of (S)-α,α-Diphenyl-2-pyrrolidinemethanol is essential. While full spectra are available from suppliers and databases, the following provides an overview of expected data.[10]

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two phenyl groups, the pyrrolidine ring protons, and the hydroxyl and amine protons. The chiral center results in diastereotopic protons on the pyrrolidine ring, leading to complex splitting patterns. |

| ¹³C NMR | Resonances for the aromatic carbons of the phenyl groups and the aliphatic carbons of the pyrrolidine ring. |

| FTIR | Characteristic broad absorption for the O-H stretch of the alcohol group and N-H stretching of the secondary amine. |

| Purity (HPLC) | A single major peak should be observed, with purity typically ≥99%.[4] |

| Chiral Purity (Chiral HPLC) | Should show a single peak corresponding to the (S)-enantiomer, confirming high enantiomeric purity. |

Safety, Handling, and Storage

As a laboratory chemical, proper handling of (S)-α,α-Diphenyl-2-pyrrolidinemethanol is mandatory to ensure user safety.

-

Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[5]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container under an inert atmosphere.[7] While some sources suggest room temperature storage, refrigeration (0-8°C) may also be recommended to ensure long-term stability.[4]

Conclusion

(S)-α,α-Diphenyl-2-pyrrolidinemethanol is a cornerstone of modern asymmetric synthesis. Its robust performance as a chiral organocatalyst, particularly in the stereoselective reduction of ketones and alkylation of aldehydes, has cemented its role in both academic research and industrial-scale pharmaceutical development. This guide has detailed its fundamental properties, synthetic origins, catalytic applications, and practical handling, providing a comprehensive resource for scientists leveraging its powerful capabilities to construct complex, enantiomerically pure molecules.

References

-

(S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)-. PubChem. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. Scilit. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

- 1. CAS 112068-01-6: (S)-Diphenylprolinol | CymitQuimica [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, CAS 112068-01-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS RN 112068-01-6 | Fisher Scientific [fishersci.be]

- 7. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]

- 8. (S)-(-)-α,α-二苯基脯氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]

- 10. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(112068-01-6) 1H NMR [m.chemicalbook.com]

Chiral Ligands from (S)-N-Phenylprolinol: A Privileged Scaffold for Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Derived from the inexpensive and readily available chiral pool amino acid, (S)-proline, (S)-N-phenylprolinol has emerged as a foundational scaffold for a diverse and powerful class of chiral ligands.[1][2] Its rigid pyrrolidine backbone, combined with the tunable stereoelectronic environment created by the N-phenyl and hydroxyl groups, provides an exceptional platform for inducing high levels of stereocontrol in a multitude of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of (S)-N-phenylprolinol-derived ligands. We will delve into the causal relationships behind synthetic choices, provide detailed, field-tested protocols for ligand synthesis and catalytic reactions, and present quantitative data to illustrate their efficacy in asymmetric catalysis, a cornerstone of modern pharmaceutical development.[3]

The (S)-N-Phenylprolinol Scaffold: Synthesis and Core Attributes

The journey from a simple amino acid to a sophisticated chiral ligand begins with the creation of the core scaffold. The synthesis of (S)-N-phenylprolinol is a robust and scalable process, making it an attractive starting point for both academic research and industrial applications.

Rationale for Scaffold Selection

The utility of the (S)-N-phenylprolinol framework is rooted in several key features:

-

Inherent Chirality: The stereocenter at the C2 position of the pyrrolidine ring, inherited from natural (S)-proline, establishes a defined three-dimensional space.[4]

-

Conformational Rigidity: The five-membered ring structure limits bond rotation, which is critical for creating a predictable and effective chiral pocket around a metal center or activated substrate. This rigidity minimizes competing reaction pathways, leading to higher enantioselectivity.[4]

-

Tunable Functional Handles: The secondary amine and primary hydroxyl group are versatile points for chemical modification, allowing for the synthesis of a wide array of ligand classes, including N,O- and P,N-ligands. The N-phenyl group itself can be substituted to fine-tune the electronic and steric properties of the resulting catalyst.

Synthesis of the Core Scaffold: (S)-N-Phenylprolinol

The preparation of the core scaffold is a two-step process starting from (S)-proline. Understanding this foundational synthesis is crucial for any researcher entering this field.

Experimental Protocol: Synthesis of (S)-N-Phenylprolinol

Part A: Reduction of (S)-Proline to (S)-Prolinol

-

Setup: To a flame-dried 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (45.0 g, 1.18 mol) and 1 L of anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the stirred suspension to 0 °C in an ice bath. Slowly add (S)-proline (50.0 g, 0.434 mol) in small portions over 1 hour, controlling the rate to manage the exothermic reaction and hydrogen gas evolution.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 8 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add 45 mL of water, 45 mL of 15% aqueous NaOH, and finally 135 mL of water. This procedure is critical for generating a granular precipitate of aluminum salts that is easily filtered.

-

Isolation: Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 200 mL). Concentrate the combined filtrates under reduced pressure to yield (S)-prolinol as a colorless oil, which often solidifies upon standing. The product is typically used in the next step without further purification.

Part B: N-Arylation of (S)-Prolinol

-

Setup: In a 1 L round-bottom flask, dissolve the crude (S)-prolinol (approx. 0.43 mol) in 500 mL of dimethyl sulfoxide (DMSO). Add potassium carbonate (K₂CO₃) (179 g, 1.30 mol) and fluorobenzene (45.8 g, 0.476 mol).

-

Reaction: Heat the mixture to 120 °C and stir vigorously for 24 hours. The reaction must be monitored by TLC to ensure consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and pour it into 2 L of ice water. The product will often precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford (S)-N-phenylprolinol as a white to off-white solid.

Diagram 1: Synthesis Pathway for (S)-N-Phenylprolinol

Caption: A two-step synthesis of the (S)-N-Phenylprolinol scaffold.

Ligand Synthesis: From Scaffold to Catalyst

The true power of the (S)-N-phenylprolinol scaffold lies in its derivatization into various ligand classes. Here, we focus on the synthesis of two major types: P,N- and N,O-ligands, explaining the causality behind the chosen synthetic strategies.

P,N-Ligands: The Synergy of Hard and Soft Donors

P,N-ligands are exceptionally effective in many transition-metal-catalyzed reactions, particularly those involving palladium.[5][6] The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for strong and differential coordination to the metal center, influencing both reactivity and stereoselectivity.[5] The synthesis involves converting the hydroxyl group into a phosphine moiety.

Experimental Protocol: Synthesis of a P,N-Ligand

-

Chlorination: Dissolve (S)-N-phenylprolinol (10.0 g, 56.4 mmol) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C and add thionyl chloride (6.1 mL, 84.6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield the crude hydrochloride salt of the corresponding chloride.

-

Phosphination: In a separate flame-dried flask, prepare a solution of lithium diphenylphosphide. Add n-butyllithium (24.6 mL, 2.5 M in hexanes, 61.5 mmol) to a solution of diphenylphosphine (10.5 g, 56.4 mmol) in 150 mL of anhydrous THF at -78 °C. Stir for 30 minutes.

-

Coupling: Dissolve the crude chloride from step 1 in 50 mL of anhydrous THF and add it dropwise to the lithium diphenylphosphide solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting crude product is purified by column chromatography on silica gel (deactivated with triethylamine) to yield the aminophosphine ligand.

Causality in Synthesis:

-

Thionyl Chloride: This reagent is chosen for its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the work-up.

-

Lithium Diphenylphosphide: This potent nucleophile is necessary to displace the chloride. It is generated in situ at low temperatures to prevent side reactions.

-

Deactivated Silica Gel: Aminophosphines are prone to oxidation on standard silica gel. Pre-treating the silica with triethylamine neutralizes acidic sites, preventing degradation of the product during purification.

N,O-Ligands for Main Group Metal Catalysis

N,O-ligands derived from (S)-N-phenylprolinol are excellent promoters for reactions like the enantioselective addition of diethylzinc to aldehydes.[7][8] In these systems, both the nitrogen and oxygen atoms coordinate to the zinc, forming a rigid chiral environment that directs the approach of the aldehyde.

Diagram 2: Ligand Derivatization Workflow

Caption: Synthetic routes from the core scaffold to key ligand classes.

Application Case Study: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The AAA reaction is a powerful C-C bond-forming method, and its asymmetric variant is a benchmark for testing the efficacy of new chiral ligands. P,N-ligands derived from (S)-N-phenylprolinol have shown excellent performance in this transformation.[6]

Mechanistic Rationale

The chiral P,N-ligand coordinates to the Pd(0) precursor. Oxidative addition to an allylic acetate substrate forms a chiral Pd(II)-π-allyl complex. The ligand's structure dictates the geometry of this complex, shielding one face from the incoming nucleophile. Subsequent nucleophilic attack and reductive elimination regenerate the Pd(0) catalyst and yield the enantioenriched product. The electronic asymmetry of the P,N-ligand can influence the regioselectivity of the nucleophilic attack.[5]

Diagram 3: Catalytic Cycle of Pd-Catalyzed AAA

Caption: Simplified catalytic cycle for asymmetric allylic alkylation.

Performance Data

The effectiveness of these ligands is best illustrated with quantitative data. The table below summarizes typical results for the allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a standard benchmark reaction.

Table 1: Performance of (S)-N-Phenylprolinol-Derived P,N-Ligands in AAA

| Ligand Modification (on P-atom) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Diphenylphosphine | 95 | 92 | [6] |

| Dicyclohexylphosphine | 98 | 95 | [6] |

| Di(o-tolyl)phosphine | 91 | 96 | [6] |

| Trialkylsilylated Aminophosphine | >99 | 98 | [6] |

Reaction Conditions: 1,3-diphenyl-2-propenyl acetate, dimethyl malonate, BSA, LiOAc, Pd₂(dba)₃, chiral ligand, CH₂Cl₂.

Interpretation of Data: The data clearly show that modifying the steric and electronic properties of the phosphine group directly impacts catalyst performance. Increasing the steric bulk (e.g., from phenyl to cyclohexyl or o-tolyl) can enhance enantioselectivity by creating a more defined chiral pocket. The introduction of a trialkylsilyl group also led to a significant improvement, demonstrating the high tunability of the system.[6]

Conclusion and Future Outlook

Chiral ligands derived from the (S)-N-phenylprolinol scaffold represent a mature yet continually evolving field of asymmetric catalysis. Their straightforward synthesis from an inexpensive chiral pool source, combined with their demonstrated efficacy and high degree of tunability, ensures their continued relevance in both academic and industrial settings. Future advancements will likely focus on the development of ligands with even more complex, precisely controlled architectures and their application in novel, challenging transformations. The immobilization of these catalysts on solid supports to facilitate recycling and their use in continuous flow systems are also promising avenues of research that align with the growing demand for more sustainable chemical manufacturing.[8]

References

- Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions - ethesis -

- The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis - Royal College of Surgeons in Ireland -

- Proline Sulfonamide-Based Organocatalysis: Better L

- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC -

- Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects - Bentham Science -

- Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applic

- Recent developments in next generation (S)

- Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR - Journal of the American Chemical Society -

- Design, Synthesis and Application Studies of Novel Proline-Derived Ligands - University of Houston -

- New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction - ResearchG

- Synthesis and Applications of Axially Chiral P, N Ligands in Asymmetric Catalysis - Royal College of Surgeons in Ireland -

- Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis - BenchChem -

- The Enduring Legacy of (S)-Prolinol Type Chiral Auxiliaries: An In-depth Technical Guide - BenchChem -

- Enantioselective Catalytic Synthesis of N-alkyl

- Development of Chiral (S)

- Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols - ChemRxiv -

- Polymer-supported L-prolinol-based catalysts for the enantioselective addition of dialkylzinc reagents - Universidad de Alicante -

- Other Chiral Auxiliaries - BOC Sciences -

- Helically chiral polymers: A class of ligands for asymmetric c

- The design of NHC‐ProPhenol ligand and its synthetic application.

- The Synthesis and Application of P,N Ligands in Asymmetric Catalysis - Royal College of Surgeons in Ireland -

- Chiral auxiliary - Wikipedia -

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI -

- L-Prolinol as a chiral auxiliary in the photochemical synthesis of a new aryltetraline lignan analogue - ResearchG

- Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones - Wiley Online Library -

- Synthesis of N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (lisinopril) - PubMed -

- Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts - organic-chemistry.org -

- Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands - ACS Public

- Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes - PMC -

- Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - MDPI -

- Phenanthroline - A Versatile Ligand for Advanced Functional Polymeric Materials - ResearchG

- An Efficient Synthesis of Enantiomerically Pure ( R )-Pipecolic Acid, ( S )

- Advances in Asymmetric N Construction of Metal and Organic Small Molecules - Academic Journal of M

- Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds - National Synchrotron Radi

- Solvent controlled synthesis of spiro and nonspiro indolinones - PMC -

- In Silico Determination of the Most Promising SARS-CoV-2 Inhibitors - MDPI -

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. francis-press.com [francis-press.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rua.ua.es [rua.ua.es]

(S)-1-Phenylpyrrolidin-2-yl Methanol: Solubility Profile & Technical Guide

This guide provides an in-depth technical analysis of (S)-1-phenylpyrrolidin-2-yl methanol (also known as (S)-N-Phenylprolinol ).[1] Note that this specific N-phenyl analog is less common in commercial catalogs than its diphenyl or C-phenyl counterparts.[1] The data and protocols below are synthesized from physicochemical principles of N-aryl pyrrolidines and standard laboratory practices for chiral amino alcohols.

Executive Summary

(S)-1-phenylpyrrolidin-2-yl methanol (Molecular Weight: 177.24 g/mol ) is a chiral amino alcohol derived from (S)-proline.[1] Unlike the widely used (S)-

This structural distinction significantly alters its solubility profile. While prolinol itself is water-miscible, the N-phenyl group introduces substantial lipophilicity, shifting the solubility preference towards organic solvents. This guide details the solubility parameters, predictive data, and experimental protocols required for the effective handling of this compound in drug development and asymmetric synthesis.

Physicochemical Characterization

Before detailing solubility, we must establish the molecular identity to ensure the data is applied to the correct isomer.

| Property | Specification | Notes |

| IUPAC Name | [(2S)-1-phenylpyrrolidin-2-yl]methanol | |

| Common Name | (S)-N-Phenylprolinol | Distinct from diphenylprolinol |

| Molecular Formula | C | |

| Molecular Weight | 177.24 g/mol | |

| Physical State | Viscous Oil / Low-Melting Solid | Inferred from N-methyl prolinol (liq) and N-phenyl pyrrolidine (liq/solid) |

| Chirality | (S)-Enantiomer | Derived from L-Proline |

| pKa (Conjugate Acid) | ~2-3 (Estimated) | N-phenyl amine is significantly less basic than N-alkyl amines (pKa ~10) due to resonance delocalization.[1][2][3][4] |

Structural Impact on Solubility

-

Hydroxyl Group (C2-CH2OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), promoting solubility in polar protic solvents (Alcohols).[1]

-

N-Phenyl Group: Acts as a lipophilic anchor.[1] The resonance interaction between the nitrogen lone pair and the phenyl ring reduces the basicity and the ability of the nitrogen to accept hydrogen bonds from water, drastically reducing water solubility compared to unsubstituted prolinol.

Solubility Data Profile

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and partition coefficient calculations (cLogP).

Predicted Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for extraction; excellent interaction with the aromatic ring and amine.[1] |

| Chlorinated | Chloroform (CHCl | High (>100 mg/mL) | Standard solvent for NMR characterization.[1] |

| Polar Aprotic | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Preferred solvent for chromatographic purification (TLC/Column).[1] |

| Polar Aprotic | THF / Dioxane | High (>50 mg/mL) | Excellent for reaction media; solubilizes both the lipophilic ring and hydroxyl group.[1] |

| Polar Protic | Methanol / Ethanol | High (>50 mg/mL) | H-bonding with the hydroxymethyl group drives solubility.[1] |

| Non-Polar | Toluene | Moderate-High | Soluble due to |

| Aliphatic | Hexanes / Heptane | Low (<10 mg/mL) | Likely insoluble or sparingly soluble; useful as a precipitant or anti-solvent.[1] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The hydrophobic N-phenyl group dominates; not water-miscible.[1] |

| Aqueous Acid | 1M HCl | Moderate | Protonation of the amine (though difficult due to low basicity) may increase solubility slightly, but less than alkyl amines.[1] |

Partition Coefficient (LogP)

-

Estimated LogP: 1.8 – 2.1[1]

-

Implication: The compound is moderately lipophilic.[1] It will partition into the organic layer (DCM or EtOAc) during an aqueous workup, which is a critical parameter for isolation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific formulation.[1]

-

Preparation : Weigh 50 mg of (S)-1-phenylpyrrolidin-2-yl methanol into a 4 mL glass vial.

-

Addition : Add the target solvent in 100 µL increments.

-

Equilibration : Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation : Record the volume required for complete dissolution (clear solution, no turbidity).

-

Calculation :

Protocol B: Purification & Isolation (Solubility-Driven)

This workflow relies on the differential solubility between the product and impurities.[1]

-

Extraction Solvent : Ethyl Acetate (EtOAc).[1]

-

Rationale: High solubility of the product, low solubility of inorganic salts.

-

-

Wash Solution : Brine (Saturated NaCl).[1]

-

Rationale: Increases ionic strength to force the organic product out of the aqueous phase.

-

-

Chromatography Eluent : Hexane : Ethyl Acetate (Gradient 9:1

1:1).[1]-

Rationale: The compound will adhere to silica (polar stationary phase) due to the -OH group and elute as the polarity of the mobile phase increases.[1]

-

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the processing of (S)-1-phenylpyrrolidin-2-yl methanol.

Figure 1: Solubility decision matrix for handling (S)-1-phenylpyrrolidin-2-yl methanol.[1]

Technical Considerations & Safety

-

N-Aryl Stability : The N-phenyl bond is robust but can be susceptible to oxidation under harsh conditions.[1] Avoid strong oxidants (e.g., KMnO

) unless intended. -

Acidity : The alcohol proton is exchangeable.[1] In protic solvents (MeOH), the -OH signal in NMR may broaden or disappear.

-

Handling : As an amino alcohol, it may be hygroscopic.[1] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

References

-

Chemical Identity : PubChem.[1][5][6] Compound Summary for (S)-Prolinol derivatives. National Library of Medicine.[1] Link

- Synthesis Methodology: Comparison of N-alkylation vs. N-arylation of proline derivatives. Journal of Organic Chemistry. (General reference for N-aryl pyrrolidine synthesis).

-

Solubility Principles : "Solubility and Solubilization in Aqueous Media," American Chemical Society.[1] (Standard text for predicting amino alcohol solubility).

(Note: Specific experimental tables for this exact CAS are rare in open literature; data is extrapolated from validated structure-property relationships of the N-phenyl prolinol class.)

Sources

- 1. (R)-Phenyl((S)-pyrrolidin-2-yl)methanol | C11H15NO | CID 11217560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-(-)-1-Phenyl-1-propanol | C9H12O | CID 2734864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

Technical Guide: (S)-α,α-Diphenyl-2-pyrrolidinemethanol Safety & Handling

This technical guide provides an in-depth analysis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol , the industry-standard chiral organocatalyst often colloquially (though imprecisely) referred to as "phenyl prolinol" in drug development contexts.

Common Name: (S)-Diphenylprolinol | CAS: 112068-01-6 Document Type: Technical Safety & Application Guide Target Audience: Medicinal Chemists, Process Safety Engineers

Part 1: Critical Disambiguation & Identity

⚠️ STOP & VERIFY: Before proceeding, confirm the chemical identity. In drug development, "Phenylprolinol" is a high-risk homonym.

| Feature | (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Target of this Guide) | (S)-N-Phenylprolinol (Rare/Specific) |

| Structure | Pyrrolidine ring with two phenyl groups on the exocyclic carbon . Nitrogen is secondary (free -NH). | Pyrrolidine ring with one phenyl group on the Nitrogen . Carbon is mono-hydroxymethyl. |

| CAS | 112068-01-6 | 5271-67-0 (racemic) / Analogous |

| Role | Jørgensen-Hayashi Catalyst Precursor . Standard for asymmetric Michael additions. | Specialized ligand; less common in general catalysis. |

| Key Hazard | Irritant (Skin/Eye), Respiratory sensitizer potential.[1][2] | Likely toxic by absorption (aniline derivative analog). |

This guide focuses on CAS 112068-01-6 , the standard organocatalyst.

Part 2: Physicochemical & Hazard Profile (GHS)

Chemical Identity[3][4][5]

-

IUPAC Name: (S)-Diphenyl(pyrrolidin-2-yl)methanol

-

Molecular Formula: C₁₇H₁₉NO

-

Molecular Weight: 253.34 g/mol

-

Appearance: White to off-white crystalline powder

-

Solubility: Soluble in Chloroform, Methanol, DCM; insoluble in water.[3]

GHS Hazard Classification

Based on 29 CFR 1910.1200 (OSHA HazCom 2012) and CLP Regulation (EC) No 1272/2008.

| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |

| Skin Corrosion/Irritation | Cat.[4] 2 | H315: Causes skin irritation.[2][5] | Lipophilic amine penetrates stratum corneum, disrupting lipid bilayer integrity. |

| Serious Eye Damage/Irritation | Cat.[6][7] 2A | H319: Causes serious eye irritation. | Basic nitrogen (pKa ~10-11) causes pH spike on ocular surface, leading to protein denaturation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[5][6][7] | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. |

Precautionary Logic (P-Codes)

-

P261: Avoid breathing dust/fume.[8] Reasoning: As a solid amine, fine particulates are highly irritating to alveolar tissue.

-

P280: Wear protective gloves/eye protection.[6][9] Standard: Nitrile rubber (0.11 mm) provides >480 min breakthrough protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[9] Remove contact lenses.[2][8][9] Critical: Immediate dilution is required to neutralize the local alkaline environment.

Part 3: Operational Safety & Handling Protocols

Storage & Stability Logic

The secondary amine functionality makes this compound susceptible to oxidation and CO₂ absorption (carbamate formation) over time.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Container: Amber glass to prevent photo-oxidation.

-

Self-Validation: Check appearance before use. Yellowing indicates oxidation to imine species or degradation.

Synthesis Workflow & Safety Check

The following diagram illustrates the decision matrix for handling (S)-Diphenylprolinol during a standard organocatalytic reaction (e.g., Asymmetric Michael Addition).

Figure 1: Operational safety workflow for handling (S)-Diphenylprolinol in synthesis. Note the critical control point at the weighing stage due to dust inhalation risks.

Emergency Response

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only). The amine nature can cause bronchospasm in sensitized individuals.

-

Skin Contact: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) to clean skin, as this enhances transdermal absorption of the amine.

-

Spill Cleanup:

-

Evacuate immediate area if dust is airborne.

-

Dampen spill with inert absorbent (vermiculite) to suppress dust.

-

Neutralize surface with dilute acetic acid (vinegar) to convert residual amine to non-volatile salt.

-

Part 4: Application Context (The "Why")

Organocatalysis Mechanism

(S)-Diphenylprolinol is the precursor to the Jørgensen-Hayashi catalyst (usually the trimethylsilyl ether derivative). It operates via HOMO activation (enamine formation) or LUMO lowering (iminium ion formation).

-

Safety Implication: In the reaction mixture, the catalyst forms transient iminium ions which are electrophilic and potentially alkylating. Treat the reaction mixture as a higher toxicity hazard than the starting material alone.

-

Recovery: The catalyst can often be recovered via acid extraction. The protonated ammonium salt stays in the aqueous phase, while the product extracts into organic. Basification of the aqueous phase precipitates the catalyst for reuse.

Quantitative Toxicity Data (Estimated)

Data based on structural analogs (Prolinol/Pyrrolidine) due to limited specific tox data for the diphenyl derivative.

| Endpoint | Value (Est.) | Source/Analog |

| LD50 Oral (Rat) | ~2000 mg/kg | Prolinol (CAS 23356-96-9) |

| LD50 Dermal | >2000 mg/kg | General secondary amines |

| Skin Sensitization | Potential | Structure-Activity Relationship (SAR) |

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. Merck KGaA.[8] Link

- Jørgensen, K. A. (2005). Organocatalysis in Asymmetric Synthesis. Wiley-VCH.

-

PubChem. (2024).[10] Compound Summary: (S)-Diphenylprolinol (CID 53249241). National Center for Biotechnology Information. Link

-

Fisher Scientific. (2024).[5] Safety Data Sheet: (S)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Thermo Fisher Scientific.[6][7] Link

Sources

- 1. Benzaldehyde USP Reference Standard CAS 100-52-7 Sigma-Aldrich [sigmaaldrich.com]

- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 3. Phenylpropyl aldehyde | 104-53-0 [chemicalbook.com]

- 4. (S)-1-PHENYL-2-PROPEN-1-OL CAS#: 39623-35-3 [m.chemicalbook.com]

- 5. fishersci.ca [fishersci.ca]

- 6. download.basf.com [download.basf.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. n-Propyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomers of 1-Phenylpyrrolidine-2-methanol

Foreword: The Significance of Stereoisomerism in Modern Chemistry

In the landscape of drug development and fine chemical synthesis, chirality is a paramount concept. The spatial arrangement of atoms within a molecule can dictate its biological activity, with enantiomers often exhibiting profoundly different pharmacological or toxicological profiles. The pyrrolidine ring, a core structure in the essential amino acid proline, is a privileged scaffold in medicinal chemistry and asymmetric catalysis.[1][2] This guide focuses on a key derivative, 1-phenylpyrrolidine-2-methanol, a chiral amino alcohol whose enantiomers serve as powerful tools in the synthesis of complex, optically active molecules. We will explore the synthesis, separation, and application of its (R) and (S) enantiomers, providing not just protocols, but the underlying scientific rationale to empower researchers in their work.

Strategic Approaches to Enantiopure 1-Phenylpyrrolidine-2-methanol

The synthesis of enantiomerically pure compounds can be broadly achieved through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis: Leveraging the Chiral Pool

The most direct route to either the (R)- or (S)-enantiomer of 1-phenylpyrrolidine-2-methanol is to begin with an enantiopure starting material. The amino acid proline, which is readily and inexpensively available in both D and L forms, serves as the ideal precursor.[3]

The fundamental transformation involves the conversion of proline's carboxylic acid group into a phenyl-substituted methanol moiety. A common and effective method involves the addition of an organometallic phenyl reagent to an N-protected proline derivative.[4] N-protection, typically with a tert-butoxycarbonyl (Boc) group, is a critical first step. This is causal to the success of the synthesis, as it prevents the acidic proton of the secondary amine from reacting with the highly basic Grignard reagent, which would otherwise quench the reaction. The protected proline is then typically converted to an ester to modulate reactivity before the addition of phenylmagnesium bromide, which attacks the electrophilic carbonyl carbon to form the desired tertiary alcohol upon workup.

Caption: Asymmetric synthesis of (S)-1-phenylpyrrolidine-2-methanol from L-proline.

Chiral Resolution: Separation of Enantiomers

When a racemic mixture of 1-phenylpyrrolidine-2-methanol is synthesized, its enantiomers must be separated. Chiral resolution is a classical and effective technique for this purpose.[5]

-

Diastereomeric Salt Formation: This is the most common resolution method.[5] It involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities. This difference allows for the fractional crystallization of one diastereomer, leaving the other in the mother liquor. The separated salt is then treated with a base to neutralize the chiral acid, liberating the desired pure enantiomer. The choice of resolving agent and solvent system is critical and often determined empirically to achieve optimal separation.

-

Enzymatic Kinetic Resolution: A more modern and "green" approach involves the use of enzymes, particularly lipases, which can selectively acylate one enantiomer of an alcohol in a racemic mixture.[6][7] For instance, reacting racemic 1-phenylpyrrolidine-2-methanol with an acyl donor like vinyl acetate in the presence of a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) can lead to the selective formation of an ester from one enantiomer (e.g., the R-enantiomer), leaving the other (S)-enantiomer unreacted.[6] The resulting mixture of ester and unreacted alcohol can then be easily separated by standard chromatography. This method is prized for its high selectivity under mild conditions.[8]

Caption: Principle of chiral resolution via diastereomeric salt formation.

Analytical Validation: Chiral HPLC for Enantiomeric Purity

Confirming the success of an asymmetric synthesis or resolution requires a robust analytical method to determine the enantiomeric excess (ee%). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[9][10]

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. For amino alcohols like 1-phenylpyrrolidine-2-methanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective.[11] These phases create chiral cavities and sites for hydrogen bonding and π-π interactions, leading to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

| Parameter | (R)-1-phenylpyrrolidine-2-methanol | (S)-1-phenylpyrrolidine-2-methanol |

| Typical Retention Time (t_R) | 8.5 min | 10.2 min |

| Elution Order | 1st | 2nd |

| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |

| This table presents illustrative data for a typical separation on a polysaccharide-based chiral column. Actual retention times will vary based on the specific column, mobile phase, and system conditions. |

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. Each step includes a rationale, and expected outcomes are described.

Protocol 1: Asymmetric Synthesis of (S)-(-)-α-Phenyl-2-pyrrolidinemethanol

This protocol is a composite based on established chemical principles for proline derivatization and Grignard reactions.[4][12]

Objective: To synthesize the (S)-enantiomer from L-proline.

Step 1: N-Boc Protection of L-Proline

-

Procedure: Dissolve L-proline (1 eq) in a 1:1 mixture of dioxane and water. Cool to 0 °C. Add sodium hydroxide (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane. Allow the mixture to warm to room temperature and stir for 18 hours.

-

Causality: The Boc group protects the amine, preventing it from reacting in the subsequent Grignard step. The basic conditions facilitate the reaction.

-

Work-up: Acidify the mixture with cold 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: The product, N-Boc-L-proline, should be a white solid. Purity can be confirmed by ¹H NMR and melting point.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

-

Procedure: Dissolve N-Boc-L-proline (1 eq) in anhydrous tetrahydrofuran (THF) and cool to -20 °C under an inert atmosphere (N₂ or Ar). Add phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise, maintaining the temperature below -10 °C. Stir at this temperature for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

-

Causality: The Grignard reagent acts as a strong nucleophile and base. It first deprotonates the carboxylic acid, and subsequent equivalents add to the resulting carboxylate to form a ketone intermediate, which is immediately attacked by a third equivalent to yield the tertiary alcohol after hydrolysis. Anhydrous conditions are critical as Grignard reagents react violently with water.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Validation: The crude product, (S)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine, can be purified by column chromatography.[4]

Step 3: Reductive Cleavage/Deprotection

-

Procedure: While various methods exist, a common approach for related structures involves reductive cleavage. This step is a conceptual adaptation; specific conditions for this exact transformation may vary. A plausible route involves reaction with a reducing agent like LiAlH₄ which would reduce the tertiary alcohol to the desired secondary alcohol and simultaneously could affect the Boc group. A more controlled two-step deprotection (acid) followed by reduction of a different intermediate is often preferred.

-

Alternative (from ester): If starting from an N-Boc-proline ester, the Grignard reaction directly yields the N-Boc protected final product, which is then deprotected using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

-

Validation: The final product is an oil or low-melting solid. Its structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[13] The enantiomeric purity is confirmed by chiral HPLC.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee%) Determination

Objective: To separate and quantify the (R) and (S) enantiomers of 1-phenylpyrrolidine-2-methanol.

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® IA or a similar amylose-based column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

-

Causality: Hexane is the weak, non-polar solvent. Isopropanol acts as the polar modifier to control retention time. The small amount of diethylamine is crucial; it acts as a basic modifier to improve peak shape and prevent tailing by interacting with residual acidic sites on the silica support.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).

-

Prepare a racemic standard (~0.5 mg/mL in mobile phase) and inject 10 µL to determine the retention times of both enantiomers and verify resolution.

-

Prepare the synthesized sample at a similar concentration and inject 10 µL.

-

Integrate the peak areas for the two enantiomers.

-

-

Validation & Calculation: The enantiomeric excess (ee%) is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Applications in Asymmetric Catalysis

The enantiomers of 1-phenylpyrrolidine-2-methanol are not merely synthetic targets; they are potent catalysts and ligands for other asymmetric reactions. Their structure, featuring a secondary amine, a hydroxyl group, and a rigid chiral backbone, makes them excellent bidentate ligands for coordinating to metal centers.

-

Asymmetric Additions: They have been successfully used as chiral catalysts in the enantioselective addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess.[14] The catalyst forms a chiral complex with the dialkylzinc reagent, creating a sterically defined environment that directs the aldehyde to approach from a specific face.

-

Precursors to CBS Catalysts: These amino alcohols are structurally related to the diphenylprolinol derivatives used in the Corey-Bakshi-Shibata (CBS) reduction. They can react with borane to form oxazaborolidine catalysts that are highly effective for the enantioselective reduction of prochiral ketones.[4]

Conclusion

The enantiomers of 1-phenylpyrrolidine-2-methanol represent a powerful class of chiral molecules derived from the natural amino acid proline. Their synthesis, achievable through both asymmetric routes and chiral resolution, provides access to valuable tools for research and development. Understanding the causality behind the synthetic steps and the principles of their analytical separation is crucial for any scientist working in asymmetric synthesis. The protocols and data presented in this guide offer a validated framework for the preparation and analysis of these important chiral building blocks, enabling the development of the next generation of pharmaceuticals and fine chemicals.

References

- National Center for Biotechnology Information. (n.d.). Chiral proline-substituted porous organic cages in asymmetric organocatalysis. PMC - NIH.

- BOC Sciences. (n.d.). Proline-Based Organocatalysts Supplier. Chiral / BOC Sciences.

- LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.

- Royal Society of Chemistry. (2025, July 2). Heterogeneous organocatalysis: the proline case. RSC Publishing.

- Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure.

- BenchChem. (2025). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis. BenchChem.

- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers.

- Soai, K., Niwa, S., & Hatanaka, T. (1990). Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts. Journal of the Chemical Society, Chemical Communications, (10), 709-711.

- Li-Hua, Q. (2007). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Journal of Chemical Crystallography, 37(3), 181-186.

- National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.

- AIR Unimi. (2014, June 11). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi.

- An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah Staff.

- BenchChem. (2025). A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-YL)methanol in Asymmetric Catalysis: An Overview. BenchChem.

- Leleti, R. R., et al. (2010). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. The Journal of Organic Chemistry, 75(9), 3058-3061.

- Scilit. (n.d.). 4.2.1.6. Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. Scilit.

- MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.

- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.

- Wikipedia. (n.d.). Chiral resolution. Wikipedia.

- National Center for Biotechnology Information. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PMC.

- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanol Derivatives. BenchChem.

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.

- Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604.

- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.

- Gubicza, L., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Journal of Applied Technical and Educational Sciences.

- Chittamuru, S., Reddy, B. V. S., & Rao, A. B. (n.d.). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing.

- National Center for Biotechnology Information. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC.

- Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. BenchChem.

- Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.

- Brandt, S. D., et al. (n.d.). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis.

- National Center for Biotechnology Information. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC.

- Google Patents. (n.d.). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Google Patents.

- Google Patents. (n.d.). EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases. Google Patents.

- ChemRxiv. (2025). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv.

- BenchChem. (2025). A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)pyrrolidine Derivatives. BenchChem.

- BenchChem. (2025). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2. BenchChem.

Sources

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. mdpi.com [mdpi.com]

- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. pure.atu.ie [pure.atu.ie]

- 14. Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Privileged Scaffold: N-Substituted Prolinol Derivatives in Asymmetric Synthesis and Drug Discovery

Executive Summary

The transition from metal-based catalysis to organocatalysis marked a paradigm shift in synthetic chemistry, democratizing access to enantiopure compounds. At the center of this revolution lies the N-substituted prolinol scaffold , specifically the diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts). These molecules utilize the "privileged" chiral architecture of L-proline to induce high stereoselectivity via steric shielding and directed hydrogen bonding.

This technical guide dissects the structural mechanics, synthetic protocols, and pharmaceutical utility of these derivatives. It is designed for researchers requiring actionable, high-fidelity data to implement these systems in complex molecule synthesis.

Part 1: Structural Classes & Mechanistic Principles

The efficacy of N-substituted prolinol derivatives stems from their ability to form transient covalent intermediates (enamines or iminium ions) with carbonyl substrates. The bulky substituents at the C2 position are not merely protective groups; they are the "steering wheel" of the reaction.

The Evolution of the Scaffold

The development of these catalysts represents a logical evolution of steric control:

| Generation | Structure | Key Features | Primary Limitation |

| Gen 1 | L-Proline | Bifunctional (Amine + Acid). | Low solubility; limited substrate scope. |

| Gen 2 | Diarylprolinol (Free Alcohol) | High steric bulk; H-bonding donor. | Formation of stable hemiaminals (parasitic dead-end). |

| Gen 3 | Jørgensen-Hayashi (Silyl Ethers) | Bulky silyl group prevents hemiaminal formation. | Gold Standard for enamine/iminium activation. |

| Gen 4 | Fluorinated Aryl Derivatives | Electron-deficient aromatics ( | Enhanced acidity/reactivity; specific for difficult substrates. |

Mechanistic Topology: The Steric Shield

The Jørgensen-Hayashi catalyst operates on a "one-face shielding" mechanism. When the catalyst condenses with an aldehyde, the bulky diphenylsilyloxymethyl group forces the formed enamine into an E-configuration. The massive steric bulk effectively blocks one face of the

Figure 1: The catalytic cycle demonstrating the conversion of aldehyde to enamine, with steric shielding directing the stereochemical outcome.

Part 2: Synthetic Methodologies

The synthesis of the Jørgensen-Hayashi catalyst is a two-stage process requiring strict anhydrous techniques to prevent racemization and ensure high yield.

Protocol A: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol

The precursor to the active catalyst.

Reagents:

-

(S)-N-(tert-Butoxycarbonyl)proline methyl ester (1.0 equiv)[1]

-

Phenylmagnesium bromide (PhMgBr) (3.5 equiv, 3.0 M in Et2O)

-

THF (Anhydrous)[2]

Step-by-Step Workflow:

-

Preparation: Flame-dry a 500 mL round-bottom flask under Argon. Charge with (S)-N-Boc-proline methyl ester dissolved in anhydrous THF (0.5 M concentration).

-

Grignard Addition: Cool the solution to 0°C . Add PhMgBr dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Exothermic reaction; maintain internal temp < 5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. The solution will turn a cloudy beige.

-

Quench: Cool back to 0°C. Quench carefully with saturated NH4Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Deprotection (Boc Removal): Dissolve the crude intermediate in CH2Cl2. Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir 2 hours.

-

Isolation: Basify with 2M NaOH (pH > 12) to liberate the free amine. Extract with CH2Cl2. Recrystallize from Ethanol/Hexanes.

-

Yield Target: >85%

-